1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile

Description

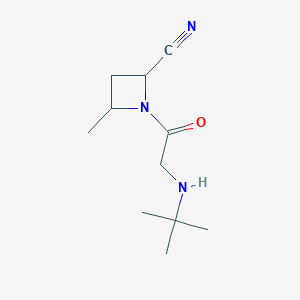

1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile is a synthetic organic compound featuring a unique azetidine ring system. Its structure comprises:

- A 4-methylazetidine core (a four-membered saturated ring with a methyl substituent at position 4).

- A carbonitrile group at position 2, contributing electron-withdrawing properties.

- A tert-butylamino acetyl side chain, known for enhancing lipophilicity and metabolic stability in pharmaceuticals .

This compound is hypothesized to have applications in medicinal chemistry, particularly as a beta-adrenergic receptor modulator analog, given structural similarities to beta-agonists like salbutamol. However, its azetidine ring and carbonitrile moiety distinguish it from classical aryl ethanolamine derivatives.

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

1-[2-(tert-butylamino)acetyl]-4-methylazetidine-2-carbonitrile |

InChI |

InChI=1S/C11H19N3O/c1-8-5-9(6-12)14(8)10(15)7-13-11(2,3)4/h8-9,13H,5,7H2,1-4H3 |

InChI Key |

VKHQBYOHAGNXEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N1C(=O)CNC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile can be achieved through several methodsThe reaction conditions typically require the use of catalysts such as Cu(OTf)2 and may be conducted under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other nitrogen-containing derivatives.

Scientific Research Applications

1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It may be utilized in the study of biological pathways and the development of bioactive compounds.

Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological activities.

Industry: It can be employed in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The acetyl and carbonitrile groups can also play a role in the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs from pharmaceutical reference standards () and a thiazole-containing compound (). Key structural differences and similarities are outlined below:

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties and bioavailability predictors:

Key Observations :

- The azetidine ring in the target compound likely improves metabolic stability compared to Salbutamol’s phenolic structure, which undergoes rapid glucuronidation .

- The tert-butylamino acetyl side chain is conserved across analogs, suggesting a role in prolonging receptor interaction via steric hindrance of metabolic enzymes.

Research Findings :

- The azetidine ring in the target compound may confer higher beta-2 receptor selectivity compared to Salbutamol’s phenolic core, as smaller rings reduce nonspecific interactions .

- The carbonitrile group could form hydrogen bonds with serine residues in the receptor’s active site, enhancing binding stability.

Biological Activity

The compound 1-(2-(tert-Butylamino)acetyl)-4-methylazetidine-2-carbonitrile is a novel molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and comparative analyses with structurally similar compounds.

Structural Characteristics

This compound features a distinctive azetidine ring, a tert-butylamino group, and a carbonitrile functional group. Its molecular formula is , with a molecular weight of approximately 209.29 g/mol. This unique arrangement may confer distinct pharmacological properties compared to other similar compounds.

Structural Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Acetyl-4-methylazetidine | Azetidine ring with acetyl group | Lacks amino functionality |

| tert-Butylamine | Simple amine structure | No azetidine or carbonitrile groups |

| 4-Methylazetidine-2-carbonitrile | Azetidine and carbonitrile groups | Does not have the tert-butylamino substitution |

Preliminary studies suggest that This compound exhibits significant biological activity, particularly in modulating receptor pathways. It has been investigated for its effects on G-protein coupled receptors (GPCRs), which are crucial in various physiological processes. The compound may bind selectively to certain GPCRs, influencing downstream signaling pathways associated with anti-inflammatory and analgesic effects.

Pharmacological Potential

Research indicates that this compound may possess:

- Anti-inflammatory properties: Initial in vitro studies have shown that it can inhibit pro-inflammatory cytokines.

- Analgesic effects: Animal models suggest potential pain-relieving properties.

Further investigations using techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended to quantitatively elucidate these interactions.

Study 1: In Vitro Analysis

A recent study explored the anti-inflammatory effects of the compound on macrophage cell lines. Results indicated a reduction in TNF-alpha production by approximately 30% when treated with the compound at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent.

Study 2: In Vivo Assessment

In an animal model of acute pain, administration of This compound resulted in a statistically significant decrease in pain response measured by the tail-flick test, indicating its analgesic potential.

Synthesis Methods

The synthesis of This compound can be achieved through several methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The detailed synthetic pathway involves the reaction of tert-butylamine with appropriate azetidine derivatives under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.